Tasidotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tasidotin is a synthetic derivative of the marine depsipeptide dolastatin-15. It is an orally active compound that targets microtubules and is currently under clinical evaluation for cancer treatment . This compound has shown promising results in inhibiting the proliferation of various cancer cell lines and disrupting mitosis, making it a potential candidate for anticancer therapy .
Preparation Methods
Tasidotin is synthesized through a series of chemical reactions starting from dolastatin-15. The synthetic route involves the modification of the dolastatin-15 structure to enhance its stability and bioavailability . The key steps in the synthesis include the formation of peptide bonds, protection and deprotection of functional groups, and purification of the final product . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tasidotin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Scientific Research Applications
Tasidotin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, this compound is used as a model compound to study the reactivity and stability of depsipeptides . In biology, it is used to investigate the mechanisms of microtubule dynamics and cell division . In medicine, this compound is being evaluated for its potential as an anticancer agent, with studies showing its ability to inhibit tumor growth in various cancer models . In industry, this compound is used in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Tasidotin exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton . It inhibits the polymerization of tubulin into microtubules, thereby disrupting the dynamic instability of microtubules . This disruption leads to the inhibition of mitosis and cell proliferation . This compound’s major metabolite, this compound C-carboxylate, also plays a significant role in its mechanism of action by enhancing the effects on microtubule dynamics . The molecular targets of this compound include tubulin and other proteins involved in microtubule dynamics .
Comparison with Similar Compounds
Tasidotin is similar to other microtubule-targeting agents such as taxanes, epothilones, and vinca alkaloids . it has a unique mechanism of action that sets it apart from these compounds . Unlike taxanes and epothilones, which stabilize microtubules, this compound enhances the dynamic instability of microtubules at their minus ends . This unique property makes this compound a valuable addition to the arsenal of microtubule-targeting agents for cancer therapy . Similar compounds to this compound include dolastatin-15, soblidotin, and other depsipeptide derivatives .
Properties
CAS No. |
192658-64-3 |
---|---|
Molecular Formula |
C32H58N6O5 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
QMCOCIWNMHBIIA-LROMGURASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C |
SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |
sequence |
VVVPP |
Synonyms |
BSF 223651 BSF-223651 BSF223651 ILX 651 ILX-651 ILX651 LU 223651 LU-223651 LU223651 syn-D cpd synthadotin tasidotin tasidotin hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.